Product packaging for 5-Hydroxy-2,4-dioxopentanoic acid(Cat. No.:)

5-Hydroxy-2,4-dioxopentanoic acid

Cat. No.: B1234287
M. Wt: 146.1 g/mol
InChI Key: PHPQIPPBBQUFII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-2,4-dioxopentanoic acid, with the molecular formula C5H6O5 and an average molecular mass of approximately 145.09 g/mol, is a dioxoacid compound of interest in biochemical and synthetic research . Its structure features reactive 2,4-dioxo groups, which are valuable functional motifs in organic synthesis. Compounds with 2,4-dioxoesters, similar to this reagent, are widely utilized as key precursors in the synthesis of diverse heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals . Researchers value this building block for its versatility in constructing complex molecular architectures. In enzymatic studies, closely related hydroxyvaleric acids have been identified as inhibitors of human delta-aminolevulinic acid dehydratase, suggesting potential research applications in studying porphyrin biosynthesis and heme metabolism . The anionic form of this compound, 5-hydroxy-2,4-dioxopentanoate, is recognized in biochemical databases, further highlighting its relevance in metabolic pathway research . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is strictly prohibited for personal, human, or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6O5 B1234287 5-Hydroxy-2,4-dioxopentanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H6O5

Molecular Weight

146.1 g/mol

IUPAC Name

5-hydroxy-2,4-dioxopentanoic acid

InChI

InChI=1S/C5H6O5/c6-2-3(7)1-4(8)5(9)10/h6H,1-2H2,(H,9,10)

InChI Key

PHPQIPPBBQUFII-UHFFFAOYSA-N

SMILES

C(C(=O)CO)C(=O)C(=O)O

Canonical SMILES

C(C(=O)CO)C(=O)C(=O)O

Origin of Product

United States

Chemical Synthesis Methodologies for 5 Hydroxy 2,4 Dioxopentanoic Acid and Structural Analogues

Laboratory-Scale Organic Synthesis Routes

The laboratory synthesis of 5-hydroxy-2,4-dioxopentanoic acid and its analogues typically involves multi-step sequences that build the carbon skeleton and introduce the required functional groups in a controlled manner.

Multi-Step Reaction Sequences

A plausible multi-step synthesis of this compound can be envisioned starting from readily available precursors. One potential route involves the use of furfural (B47365), a biomass-derived platform chemical. For instance, the oxidation of furfural can yield furoic acid, which can then be subjected to a series of transformations. A disclosed method for preparing 5-hydroxyvaleric acid from furoic acid in an aqueous solution with a hydrodeoxygenation catalyst could serve as a foundational step. google.com Subsequent selective oxidation of the hydroxyl groups would be necessary to introduce the ketone functionalities at the C-2 and C-4 positions.

Another conceptual approach could start with the synthesis of a related precursor, such as 5-hydroxy-4-oxopentanal. nih.gov The synthesis of this compound has been reported, and its subsequent oxidation could potentially yield the desired 2,4-dioxo structure. The challenge in such multi-step sequences lies in the selective oxidation of the different hydroxyl groups and the prevention of side reactions like cyclization.

Condensation and Derivatization Approaches

Condensation reactions, particularly the Claisen condensation, are fundamental in the formation of β-keto esters, which are structurally related to the target molecule. aklectures.comlibretexts.orggeeksforgeeks.orgyoutube.com A crossed Claisen condensation between an ester of a protected hydroxyacetic acid (e.g., benzyloxyacetyl chloride) and an ester of pyruvic acid could theoretically construct the carbon backbone of this compound. The reaction would involve the formation of an enolate from the pyruvic acid ester, which would then act as a nucleophile, attacking the carbonyl carbon of the hydroxyacetic acid ester. geeksforgeeks.org Subsequent deprotection of the hydroxyl group would yield the final product.

The general mechanism for a Claisen condensation is as follows:

Enolate formation: A strong base deprotonates the α-hydrogen of an ester to form an enolate ion. geeksforgeeks.org

Nucleophilic attack: The enolate ion attacks the carbonyl carbon of a second ester molecule. geeksforgeeks.org

Removal of the leaving group: The tetrahedral intermediate collapses, eliminating an alkoxide leaving group to form a β-keto ester. geeksforgeeks.org

A variation of this approach could involve the reaction of methyl vinyl ketone with dimethyl malonate, which, through a Michael addition followed by a Claisen condensation, can lead to cyclized β-hydroxyketo esters. nih.gov While this specific example leads to a cyclic product, the underlying principles of forming carbon-carbon bonds between keto and ester functionalities are relevant.

Chemoenzymatic and Biocatalytic Synthesis Strategies

Chemoenzymatic and biocatalytic methods offer the potential for more selective and environmentally benign syntheses, particularly for creating chiral centers with high enantiomeric purity.

Enzyme-Mediated Synthesis of Chiral Intermediates

While a direct enzymatic synthesis of this compound is not prominently documented, the synthesis of related chiral building blocks using enzymes is well-established. For instance, enzymes like glycolate (B3277807) oxidase have been used for the oxidation of glycolic acid to glyoxylic acid. google.com This suggests that enzymes could be employed to selectively oxidize a diol precursor to form the desired keto functionalities.

Furthermore, the production of pyruvate (B1213749), a key structural component of the target molecule, can be achieved through various enzymatic and microbial fermentation processes. nih.gov For example, some microorganisms can produce pyruvate from glucose through engineered metabolic pathways. nih.gov A chemoenzymatic strategy could involve the enzymatic synthesis of a key intermediate, such as a chiral hydroxy acid, followed by conventional chemical steps to complete the synthesis.

Stereoselective Synthesis and Enantiomeric Resolution

The synthesis of specific enantiomers of hydroxy-oxo acids is crucial for their application in biological systems. Asymmetric synthesis and enantiomeric resolution are key strategies to achieve this.

Asymmetric Synthesis of Hydroxy-Oxo Acid Enantiomers

The asymmetric synthesis of molecules with similar structural motifs, such as chiral α-hydroxy ketones and β-hydroxy acids, provides a roadmap for the potential stereoselective synthesis of this compound. Organocatalytic methods, for instance, have been successfully used for the enantioselective α-hydroxylation of carbonyl compounds to produce chiral tertiary alcohols. nih.gov

A powerful strategy for the asymmetric synthesis of related α-hydroxy-β-amino acid derivatives involves the dynamic kinetic resolution of racemic α-keto esters using ruthenium(II)-catalyzed asymmetric transfer hydrogenation. unc.edu This approach allows for the highly diastereo- and enantioselective synthesis of the desired product. Similar strategies could potentially be adapted for the stereoselective reduction of a diketo precursor to introduce a chiral hydroxyl group in this compound.

Another approach involves the use of chiral reducing agents, such as binaphthol-modified lithium aluminum hydride reagents, which have shown high enantioselectivity in the reduction of aromatic ketones. acs.org The application of such reagents to a suitable precursor could control the stereochemistry of the hydroxyl group at the C-5 position.

The following table provides a summary of the synthetic strategies discussed:

Synthesis Strategy Key Reactions/Concepts Potential Application to this compound References
Laboratory-Scale Organic Synthesis Multi-step sequences, Claisen condensation, DerivatizationSynthesis from furoic acid; Crossed Claisen condensation of hydroxyacetate and pyruvate esters. google.comaklectures.comlibretexts.orggeeksforgeeks.orgyoutube.com
Chemoenzymatic and Biocatalytic Synthesis Use of oxidases, Microbial fermentationEnzymatic oxidation of a diol precursor; Microbial production of pyruvate as a starting material. nih.govgoogle.comnih.gov
Stereoselective Synthesis Asymmetric catalysis, Dynamic kinetic resolution, Chiral reducing agentsEnantioselective reduction of a diketo precursor; Use of chiral catalysts to introduce stereocenters. nih.govunc.eduacs.org

Chiral Separation Techniques

This compound possesses a chiral center at the C4 position, meaning it can exist as a racemic mixture of two enantiomers. The separation of these enantiomers, a process known as chiral resolution, is critical for studying their distinct biological activities. Several established techniques for the resolution of chiral carboxylic acids and ketones can be applied. wikipedia.orglibretexts.org

Classical Resolution via Diastereomeric Salt Formation: One of the most common methods for resolving racemic acids involves their reaction with an enantiomerically pure chiral base. libretexts.org This reaction converts the pair of enantiomers into a pair of diastereomeric salts, which have different physical properties, such as solubility. wikipedia.orglibretexts.org This difference allows them to be separated by fractional crystallization. After separation, the pure enantiomer of the acid can be recovered by removing the chiral resolving agent. wikipedia.org Commonly used chiral bases for this purpose include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic amines such as 1-phenylethanamine. libretexts.org

Chiral Chromatography: Chromatographic techniques using a chiral stationary phase (CSP) are powerful for both analytical and preparative-scale separation of enantiomers. rsc.org For a polar, acidic compound like this compound, several types of CSPs would be suitable.

Macrocyclic Glycopeptide CSPs: Phases like the CHIROBIOTIC T, based on teicoplanin, are known to be effective for separating underivatized α-hydroxycarboxylic acids and other acidic compounds. sigmaaldrich.com

Cyclodextrin-Based CSPs: Cyclodextrins and their derivatives are widely used as chiral selectors. nih.govethernet.edu.et They can separate enantiomers by forming temporary inclusion complexes with differing stability for each enantiomer. ethernet.edu.et For acidic compounds, derivatized cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are often employed. nih.gov

Ligand Exchange Chromatography: This technique uses a CSP coated with a chiral ligand, often an amino acid derivative, and a metal ion (e.g., Cu(II)). It is particularly effective for separating α-amino acids and α-hydroxy acids. sigmaaldrich.com

Enzymatic Resolution: Biocatalytic methods offer high selectivity under mild conditions. A dynamic kinetic resolution (DKR) process could be particularly efficient. In such a system, one enantiomer is selectively transformed by an enzyme while the unwanted enantiomer is continuously racemized back to the racemic mixture, theoretically allowing for a 100% yield of the desired enantiomer. For α-keto acids, enzymes like D-amino acid oxidase can catalyze the stereospecific oxidative deamination of D-amino acids to their corresponding α-keto acids. researchgate.net A system combining an amino acid racemase and a D-amino acid oxidase could convert a racemic amino acid precursor into a single enantiomer of the target α-keto acid. researchgate.netnih.gov

Table 1: Summary of Potential Chiral Separation Techniques for this compound

Technique Principle Typical Reagents/Phases Advantages Considerations
Diastereomeric Salt Crystallization Reaction with a chiral resolving agent to form separable diastereomeric salts. wikipedia.org Chiral amines (e.g., (+)-cinchotoxine, brucine, 1-phenylethanamine). wikipedia.org Well-established, scalable. Labor-intensive, depends on finding a suitable resolving agent and crystallization conditions. wikipedia.org
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP). rsc.org Macrocyclic glycopeptide, cyclodextrin, or ligand exchange CSPs. sigmaaldrich.comethernet.edu.et High resolution, applicable to small quantities, analytical and preparative scales. nih.gov High cost of CSPs, requires method development.
Enzymatic Kinetic Resolution Enzyme-catalyzed selective reaction of one enantiomer. nih.gov Oxidases, reductases, lipases. High enantioselectivity, mild reaction conditions. Enzyme stability and availability, requires a suitable enzymatic process.
Capillary Electrophoresis (CE) Differential mobility of enantiomers in the presence of a chiral selector in the buffer. nih.gov Cyclodextrins (e.g., HP-β-CD) added to the running buffer. nih.govnih.gov High efficiency, short analysis time, low sample consumption. nih.gov Primarily an analytical technique, limited loading capacity.

Synthesis of Modified Analogues and Research Probes

The synthesis of analogues of this compound is crucial for probing its biological function, understanding structure-activity relationships, and developing research tools. Modifications can be targeted at any of its functional groups. General synthetic routes for α-keto acids often involve the oxidation of α-hydroxy acids, the hydrolysis of acyl cyanides, or Friedel-Crafts acylation. organic-chemistry.orgmdpi.com These established methods could be adapted to create a variety of structural analogues.

For instance, analogues could be synthesized with different chain lengths, alternative substituents on the carbon backbone, or protection/modification of the hydroxyl group. The synthesis of such compounds often starts from simple dicarbonyl compounds like diethyl oxalate (B1200264) and malonate derivatives. mdpi.com

Derivatization for Functional Studies

Derivatization involves chemically modifying the molecule to create a probe suitable for specific types of analysis. These probes can be used to study metabolic pathways, identify binding partners, or quantify the compound in biological samples.

Isotopic Labeling: A powerful strategy for creating research probes is the incorporation of stable isotopes (e.g., ¹³C, ²H, ¹⁵N) or radioactive isotopes (e.g., ³H, ¹⁴C). rsc.org For example, synthesizing this compound with ¹³C atoms at specific positions would allow its metabolic fate to be traced using NMR spectroscopy or mass spectrometry. This approach has been used to create labeled α-keto acid precursors of amino acids to study protein synthesis. rsc.org

Functional Group Modification: Each functional group on this compound can be a target for derivatization.

Carboxylic Acid: The carboxyl group can be converted into esters or amides to alter solubility, cell permeability, or to attach fluorescent tags or affinity labels. organic-chemistry.org For example, coupling with a fluorescent amine would create a probe for imaging studies.

Keto Groups: The two ketone groups are reactive sites for nucleophilic addition. They can be derivatized with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form stable, colored hydrazones that can be easily detected and quantified by HPLC. nih.gov This is a standard method for the analysis of carbonyl compounds. nih.gov The α-ketoacyl group can also be used to form linkages with other molecules, such as peptides, to study post-translational modifications. nih.gov

Hydroxyl Group: The primary alcohol can be esterified or converted into an ether to block its reactivity or to attach other functional moieties.

These derivatization strategies allow for the creation of a diverse toolkit of chemical probes to investigate the biological roles of this compound.

Table 2: Derivatization Strategies for Creating this compound Research Probes

Target Functional Group Derivatization Reaction Resulting Probe/Analogue Purpose/Application
Carboxylic Acid Esterification / Amidation Methyl/Ethyl Esters, Amides Increase lipophilicity, improve cell permeability, prodrug design. mdpi.com
Carboxylic Acid Coupling with a labeled amine Fluorescently-tagged or Biotinylated Amide Bio-imaging, affinity purification of binding partners.
Keto Groups Reaction with Hydrazine derivatives (e.g., DNPH) Dinitrophenylhydrazone Detection and quantification by HPLC-UV/Vis. nih.gov
α-Keto Acid Moiety Incorporation into peptides α-Ketoacyl Peptides (α-KaP) Studying protein oxidation and peptide backbone cleavage. nih.gov
Entire Molecule Synthesis with isotopic precursors ¹³C or ²H labeled analogue Metabolic tracing studies using NMR or Mass Spectrometry. rsc.org
Hydroxyl Group Acylation / Etherification Acyl Ester / Alkyl Ether Probing the importance of the hydroxyl group for biological activity, altering solubility.

Theoretical and Computational Studies of 5 Hydroxy 2,4 Dioxopentanoic Acid Chemistry

Quantum Chemical Calculations

Quantum chemical calculations provide valuable insights into the electronic properties and reactivity of 5-hydroxy-2,4-dioxopentanoic acid. These computational methods allow for the investigation of molecular structure, stability, and the prediction of chemical behavior.

Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the molecular properties of this compound. By using DFT with a suitable basis set, such as B3LYP/6-311++G(d,p), the structural parameters like bond lengths and angles of the molecule can be determined and compared with experimental data for similar compounds. nih.gov

The electronic properties of this compound, including its total energy, can be calculated using DFT. These calculations are fundamental to understanding the molecule's stability and its interactions with other chemical species.

HOMO-LUMO Orbital Analysis for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net A high HOMO energy suggests a good electron donor, while a low LUMO energy indicates a good electron acceptor.

The energy gap between the HOMO and LUMO is a critical parameter for predicting the chemical reactivity of a molecule. ajchem-a.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity, greater polarizability, and increased biological activity. nih.gov This analysis helps in identifying the most probable sites for nucleophilic and electrophilic attacks within the this compound molecule. nih.govajchem-a.com The distribution of these frontier orbitals can be visualized to understand the regions of the molecule that are most likely to participate in chemical reactions.

Global reactivity descriptors, such as chemical potential (μ), hardness (η), softness (S), and electrophilicity (ω), can be derived from the HOMO and LUMO energies. ajchem-a.com These descriptors provide a quantitative measure of the molecule's reactivity and can be used to compare its chemical behavior with other compounds.

Table 1: Key Reactivity Descriptors from HOMO-LUMO Analysis

DescriptorFormulaSignificance
HOMO-LUMO Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity; a smaller gap suggests higher reactivity. ajchem-a.comnih.gov
Ionization Potential (I) -EHOMOEnergy required to remove an electron.
Electron Affinity (A) -ELUMOEnergy released when an electron is added.
Chemical Potential (μ) (EHOMO + ELUMO) / 2Represents the escaping tendency of electrons. ajchem-a.com
Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. ajchem-a.com
Softness (S) 1 / (2η)Reciprocal of hardness, indicates higher reactivity. ajchem-a.com
Electrophilicity (ω) μ2 / (2η)Measures the ability of a molecule to accept electrons. ajchem-a.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are indispensable tools for exploring the dynamic behavior of this compound, including its conformational changes and interactions with biological systems.

Computational Studies of Tautomeric Equilibria

This compound can exist in different tautomeric forms, which are isomers that readily interconvert. Computational studies, often employing methods like DFT, are crucial for investigating these tautomeric equilibria. nih.gov These studies can determine the relative stabilities of the different tautomers by calculating their thermodynamic properties, such as enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS). nih.gov

The influence of the solvent on the tautomeric equilibrium is a significant factor that can be explored computationally. nih.govnsc.ru Solvents with different polarities and hydrogen-bonding capabilities can shift the equilibrium towards one tautomer over another. nih.govbeilstein-journals.org Understanding these equilibria is essential as the different tautomers can exhibit distinct chemical and biological properties. beilstein-journals.org

Enzyme-Substrate Docking and Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as an enzyme. nih.gov For this compound, docking simulations can be used to identify its potential binding modes within the active site of various enzymes. nih.gov This process is fundamental in understanding its potential role in metabolic pathways and as a potential enzyme inhibitor.

These simulations provide a docking score, which estimates the binding affinity between the ligand and the enzyme. ukm.my By analyzing the docked conformation, it is possible to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of the enzyme's active site. ukm.my This information is vital for understanding the mechanism of enzyme inhibition and for the rational design of more potent inhibitors.

In Silico Metabolic Pathway Reconstruction

In silico metabolic pathway reconstruction involves the use of computational methods to predict the metabolic fate of a compound like this compound. By integrating genomic and biochemical data, it is possible to build models of metabolic networks.

Computational tools can predict the enzymatic reactions that this compound is likely to undergo. By identifying enzymes that can potentially act on this substrate, it becomes possible to map out its metabolic pathway. This predictive approach can guide experimental studies to verify the proposed metabolic routes. While specific in silico studies on the metabolic pathway of this compound are not extensively documented in the provided search results, the general methodologies are well-established in the field of bioinformatics and computational biology. These approaches are critical for understanding the role of novel metabolites in biological systems.

Biological and Environmental Significance of 5 Hydroxy 2,4 Dioxopentanoic Acid Mechanistic Focus

Mechanisms in Cellular Regulation and Homeostasis

5-Hydroxy-2,4-dioxopentanoic acid is a dicarbonyl compound whose chemical structure suggests a high potential for reactivity within biological systems. Its significance in cellular regulation is primarily understood through the lens of dicarbonyl chemistry, particularly its interactions with key cellular nucleophiles.

The presence of two carbonyl groups makes this compound a reactive electrophile. This structure facilitates non-enzymatic reactions with cellular thiols, most notably the sulfhydryl groups of L-cysteine and reduced glutathione (GSH) copernicus.org. Glutathione is a critical antioxidant and a key regulator of cellular redox homeostasis.

The reaction between dicarbonyl compounds and thiols can proceed rapidly, leading to the formation of adducts such as thiazolidine derivatives copernicus.org. This adduction effectively sequesters the thiol group, leading to a reduction in the cellular pool of free, functional thiols copernicus.orgmit.edu. The depletion of the glutathione pool can disrupt the cellular redox balance, impairing the cell's ability to neutralize reactive oxygen species (ROS) and potentially enhancing oxidative damage to proteins and other vital biomolecules mit.edu. The general mechanism involves the nucleophilic attack of the thiol group on one of the carbonyl carbons of the acid.

Table 1: Reactivity of Dicarbonyl Compounds with Cellular Thiols

Interacting Molecule Class Specific Cellular Thiol Type of Reaction Consequence
Dicarbonyls L-Cysteine Non-enzymatic adduction Formation of thiazolidine derivatives
Dicarbonyls Glutathione (GSH) Non-enzymatic adduction Depletion of cellular antioxidant pool
Dicarbonyls Protein Cysteine Residues Covalent modification Alteration of protein structure and function

While direct modulation of specific enzymatic pathways by this compound is not extensively documented, its identity as a potential microbial metabolite suggests a role in biochemical processes. The parent compound, acetylpyruvic acid, is recognized as a bacterial metabolite in Pseudomonas putida, where it serves as an intermediate in the degradation pathway of orcinol escholarship.org. This metabolic context suggests that this compound could similarly function as an intermediate in related microbial catabolic or anabolic pathways.

Furthermore, in metabolic engineering research, this compound has been identified as a "bioaccessible" hydroxy acid, indicating it is considered a plausible target for microbial production from common feedstocks mit.edu. This recognition implies its potential integration into engineered metabolic networks, even if its role in native processes is still under investigation.

Intermediates in Biocatalysis and Industrial Biotechnology

The multifunctional nature of this compound makes it an interesting target for industrial biotechnology, particularly in the synthesis of novel biopolymers.

While its role as a direct precursor to 1,4-butanediol is not established, this compound has been identified as a potential monomer for the production of value-added biodegradable polyesters google.com. In this context, the compound itself is the chemical building block. The presence of both a hydroxyl and a carboxylic acid group allows it to participate in polycondensation reactions to form polyesters.

A patent for biodegradable sustainable polyesters lists this compound among a group of hydroxy acids that can be used to create novel copolymers google.com. The goal of such research is to develop bio-based and biodegradable polymers with robust mechanical and thermal properties that can serve as alternatives to petroleum-derived plastics google.com. Its potential inclusion in such polymers highlights its value as a building block for sustainable materials.

Environmental and Atmospheric Chemistry

Beyond its biological roles, this compound or its isomers are relevant in environmental science due to their potential formation in the atmosphere.

There is evidence for the formation of compounds with the molecular formula C5H6O5 in secondary organic aerosol (SOA) escholarship.orgrsc.orgntu.edu.sg. SOA is formed in the atmosphere when volatile organic compounds (VOCs) from both biogenic and anthropogenic sources are oxidized escholarship.org.

Specifically, a compound with the formula C5H6O5 has been detected as a prominent product in laboratory studies simulating the atmospheric oxidation of α-pinene, a major biogenic VOC escholarship.org. In these experiments, C5H6O5 was a dominant peak in SOA formed under simulated cloud conditions, suggesting it could be a tracer for aqueous-phase processing of α-pinene oxidation products escholarship.org. Additionally, ions corresponding to C5H6O5 have been observed in the particle phase during the oxidation of aromatic compounds, which are significant anthropogenic pollutants copernicus.org. The oxidation of VOCs like isoprene and toluene is known to produce a complex mixture of highly oxygenated multifunctional compounds that can partition into the aerosol phase, and this compound fits this chemical description mdpi.comnih.govbham.ac.uk.

Table 2: Atmospheric Formation Potential of C5H6O5 Isomers

Precursor VOC Source Type Oxidation Condition Observation
α-Pinene Biogenic OH radical, simulated cloud mode Dominant peak in SOA
Aromatic Compounds Anthropogenic Laboratory oxidation Detection in particle phase

Degradation Pathways in Environmental Contexts

The environmental persistence and fate of this compound are determined by its susceptibility to biotic and abiotic degradation processes. While specific studies focusing exclusively on the environmental degradation of this compound are limited, its chemical structure—possessing a hydroxyl group, two ketone functionalities, and a carboxylic acid moiety—suggests that it is likely amenable to microbial degradation. The presence of these functional groups provides multiple sites for enzymatic attack by a variety of microorganisms, leading to its breakdown and eventual mineralization.

Microbial degradation is anticipated to be the principal mechanism for the environmental breakdown of this compound. Microorganisms in soil and aquatic environments possess a vast arsenal of enzymes capable of transforming a wide array of organic molecules. The degradation of this compound would likely proceed through a series of oxidative reactions, ultimately funneling the resulting intermediates into central metabolic pathways, such as the Krebs cycle (also known as the citric acid cycle or TCA cycle).

Several plausible enzymatic degradation pathways can be proposed based on established biochemical principles for the catabolism of related compounds like α-keto acids and dicarboxylic acids. These pathways typically involve initial oxidation or reduction steps, followed by carbon-carbon bond cleavage.

One potential pathway could be initiated by the oxidation of the secondary hydroxyl group at the C5 position. This reaction, likely catalyzed by a hydroxyl acid dehydrogenase , would yield 2,4,5-trioxopentanoic acid. The resulting highly oxidized intermediate would then be susceptible to further enzymatic attack.

Alternatively, the degradation could commence with a decarboxylation reaction. An α-keto acid decarboxylase could target the α-keto group at the C2 position relative to the carboxyl group, leading to the formation of 4-hydroxy-2-oxobutanal. This aldehyde could then be oxidized to 4-hydroxy-2-oxobutanoic acid by an aldehyde dehydrogenase .

Another feasible route involves the cleavage of the carbon-carbon bond between the two ketone groups (C3 and C4). A dioxygenase could catalyze this cleavage, resulting in the formation of smaller, more readily metabolizable molecules such as glyoxylic acid and 3-oxobutanoic acid. These products are common metabolic intermediates that can be readily assimilated by microorganisms.

The table below outlines a hypothesized microbial degradation pathway for this compound, including the potential intermediates, the class of enzymes that may catalyze each step, and the subsequent fate of the products.

StepProposed IntermediateEnzyme ClassSubsequent Fate
Initial Substrate This compound--
Pathway 1: Oxidation 2,4,5-Trioxopentanoic acidHydroxy acid dehydrogenaseFurther enzymatic degradation
Pathway 2: Decarboxylation 4-Hydroxy-2-oxobutanalα-Keto acid decarboxylaseOxidation to 4-hydroxy-2-oxobutanoic acid
4-Hydroxy-2-oxobutanoic acidAldehyde dehydrogenaseEnters central metabolism
Pathway 3: C-C Cleavage Glyoxylic acid and 3-Oxobutanoic acidDioxygenaseBoth intermediates can enter central metabolic pathways

It is important to note that these proposed pathways are based on the degradation of structurally analogous compounds. The actual degradation of this compound in a specific environmental matrix would depend on a variety of factors, including the composition of the microbial community, temperature, pH, and the availability of other nutrients and electron acceptors. Aerobic degradation is generally more rapid and complete than anaerobic degradation for such oxygenated organic compounds. Under anaerobic conditions, the degradation would likely be slower and may proceed through different intermediates.

Future Research Directions and Unexplored Avenues

Discovery of Novel Enzymatic Functions and Pathways

The metabolic fate of 5-Hydroxy-2,4-dioxopentanoic acid is currently a black box. However, the study of analogous molecules offers tantalizing clues. For instance, the metabolic pathway of 2-hydroxypenta-2,4-dienoate, an intermediate in catechol metabolism, involves a suite of specialized enzymes. nih.govnih.gov This pathway is known to handle chemically labile intermediates, suggesting that enzymes with similar capabilities might be involved in the turnover of this compound. nih.gov

Future research should focus on identifying and characterizing enzymes that can synthesize or degrade this compound. A logical starting point would be to screen microbial populations, particularly those known for their diverse metabolic capabilities in degrading complex organic molecules. Techniques such as enrichment culture, coupled with metabolomics, could reveal organisms that produce or consume this compound.

Once identified, the responsible enzymes could be purified and characterized. Key research questions would include their substrate specificity, kinetic parameters, and the cofactors they require. Understanding these enzymatic functions is the first step toward elucidating the complete metabolic pathways in which this compound may play a role. The broader family of 2-keto acids, which are pivotal intermediates in amino acid biosynthesis, has been a successful target for metabolic engineering to produce a variety of chemicals, highlighting the potential of such pathways. nih.gov

Advanced Synthetic Strategies for Complex Derivatives

The synthesis of this compound and its derivatives presents a significant challenge and an opportunity for innovation in organic chemistry. While direct synthetic routes to this specific molecule are not yet well-established, a wealth of knowledge exists for the synthesis of structurally related compounds. These methodologies can serve as a blueprint for creating complex derivatives of this compound with tailored properties.

For example, the synthesis of various 2,4-dioxopentanoic acid derivatives has been achieved through the reaction of furan-2,3-diones with nucleophiles. mdpi.com Asymmetric hydrogenation of related ketoesters, such as ethyl 2,4-dioxovalerate, using chiral catalysts has been shown to produce hydroxylated products with high stereoselectivity. sigmaaldrich.com Furthermore, synthetic strategies for producing polyhydroxylated compounds, such as cyclic polyhydroxy ketones from inositols and polyhydroxylated cyclopentane (B165970) β-amino acids from nitro sugars, demonstrate the feasibility of creating highly functionalized molecules. mdpi.comnih.gov These approaches could be adapted to introduce additional hydroxyl groups or other functionalities to the this compound scaffold.

The development of robust synthetic routes will be crucial for producing sufficient quantities of this compound and its derivatives for biological testing and other applications. A key area of future research will be the development of stereoselective synthetic methods to control the chirality of the molecule, which is often critical for its biological activity.

Synthetic ApproachPotential Application to this compoundReference
Reaction of Furan-2,3-dionesSynthesis of the core 2,4-dioxopentanoic acid structure. mdpi.com
Asymmetric HydrogenationStereoselective introduction of the 5-hydroxy group. sigmaaldrich.com
OrganocatalysisDevelopment of milder and more efficient synthetic routes. organic-chemistry.org
Nitro Sugar-Mediated SynthesisCreation of polyhydroxylated and amino derivatives. mdpi.com

Integration of Multi-Omics Data for Systems-Level Understanding

A comprehensive understanding of the biological role of this compound will require a systems-level approach, integrating data from multiple "omics" platforms. While no specific multi-omics studies have yet focused on this compound, the general framework for such investigations is well-established, particularly in fields like cancer research where it has been used to unravel complex biological mechanisms. researchgate.net

Future research could employ a multi-pronged strategy. Genomics could identify the genes encoding the enzymes involved in the metabolism of this compound. Transcriptomics would reveal how the expression of these genes is regulated under different conditions. Proteomics would confirm the presence and abundance of the corresponding enzymes. Finally, metabolomics would directly measure the cellular levels of this compound and related metabolites, providing a real-time snapshot of its metabolic flux.

By integrating these datasets, researchers can build comprehensive models of the metabolic network surrounding this compound. This will not only elucidate its biological function but also identify potential points of intervention for metabolic engineering or therapeutic purposes. A significant challenge will be the development of analytical methods to accurately detect and quantify this potentially low-abundance and unstable metabolite within complex biological samples. The Human Metabolome Database lists numerous metabolites found in serum, but this compound is not yet among them, indicating a need for targeted analytical development. serummetabolome.ca

Omics TechnologyPotential Contribution to Understanding this compound
GenomicsIdentification of genes for metabolic enzymes.
TranscriptomicsAnalysis of gene expression regulation.
ProteomicsQuantification of metabolic enzymes.
MetabolomicsMeasurement of the compound and related metabolite levels.

Applications in Metabolic Engineering and Synthetic Biology

The unique chemical structure of this compound makes it an attractive target for metabolic engineering and synthetic biology. The principles of designing and constructing novel metabolic pathways are now well-established, with successful examples including the production of 2,4-dihydroxybutyric acid from various precursors. nih.govnih.gov These studies demonstrate the feasibility of assembling enzymatic steps from different organisms to create a synthetic pathway in a microbial host.

A key future direction will be the design and implementation of a synthetic pathway for the biosynthesis of this compound from simple, renewable feedstocks. This could involve the heterologous expression of the necessary enzymes, identified through the research efforts described in section 8.1, in a suitable production organism like Escherichia coli or yeast. Optimization of this pathway through metabolic engineering techniques, such as balancing enzyme expression levels and eliminating competing metabolic routes, will be crucial for achieving high yields.

Furthermore, this compound itself could serve as a platform chemical for the synthesis of other valuable compounds. Its multiple functional groups offer a versatile scaffold for further enzymatic or chemical modifications to produce a range of specialty chemicals, polymers, or pharmaceutical precursors. The development of such integrated bioprocesses represents a significant opportunity for sustainable chemical manufacturing.

Precursor/PlatformPotential Engineered ProductRelevant Research
Homoserine2,4-dihydroxybutyric acid nih.gov
Ethylene Glycol2,4-dihydroxybutyric acid nih.gov
This compound Specialty Chemicals, Polymers, Pharmaceuticals Future Prospect

Q & A

Q. What are the recommended safety protocols for handling 5-Hydroxy-2,4-dioxopentanoic acid in laboratory settings?

  • Methodological Answer: Use NIOSH/MSHA or EN 149-certified respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant goggles to prevent inhalation, skin contact, or ocular exposure. Ensure mechanical ventilation and safety showers are available. Post-exposure procedures include rinsing eyes with water for 10–15 minutes and washing skin with soap and water for ≥15 minutes. Dispose via chemical incineration with afterburners to minimize environmental release .

Q. How can researchers synthesize this compound, and what are common intermediates?

  • Methodological Answer: While direct synthesis data is limited, analogous keto acids (e.g., 5-Aminolevulinic acid hydrochloride) are synthesized via controlled oxidation of levulinic acid derivatives or enzymatic pathways. Key intermediates include 4-oxopentanoic acid (CAS 106-60-5), which can undergo regioselective hydroxylation using catalysts like Fe(II)/α-ketoglutarate-dependent dioxygenases. Purification often involves reverse-phase HPLC with C18 columns and aqueous/organic mobile phases .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

  • Methodological Answer: Employ HPLC-ESI-TOF/MS for high-resolution mass detection, using a gradient of 0.1% formic acid in water/acetonitrile. Derivatization with Marfey’s reagent enhances UV detection at 340 nm for chiral analysis. Validate methods via spike-recovery experiments in plasma or cell lysates, achieving LOQs ≤10 ng/mL .

Advanced Research Questions

Q. How can structural ambiguities in this compound derivatives be resolved?

  • Methodological Answer: Use NOESY NMR to determine stereochemistry. For example, in similar compounds like 5-hydroxy-2,4-dimethyl-3-oxo-octanoic acid, cross-peaks between hydroxy protons and adjacent methyl groups confirm relative configurations. Complement with X-ray crystallography using Cu-Kα radiation (λ = 1.5418 Å) for absolute configuration .

Q. What are the metabolic stability and degradation pathways of this compound under physiological conditions?

  • Methodological Answer: Incubate the compound in simulated gastric fluid (pH 2.0, pepsin) and intestinal fluid (pH 6.8, pancreatin) at 37°C. Monitor degradation via LC-MS/MS, identifying products like 2,4-dioxopentanoic acid (m/z 131.03) and hydroxylated fragments. Stability in plasma is assessed over 24 hours, with <20% degradation indicating suitability for in vivo studies .

Q. How does this compound interact with cellular targets in antitumor assays?

  • Methodological Answer: Screen activity using MTT assays in cancer cell lines (e.g., HeLa, MCF-7). Pre-treat cells with 10–100 μM compound for 48 hours. Measure IC50 values and validate via Western blot for apoptosis markers (caspase-3, PARP). Compare with structurally related depsipeptides, noting enhanced efficacy in hypoxia-mimetic conditions (1% O2) .

Q. What environmental monitoring strategies detect this compound in water systems?

  • Methodological Answer: Deploy solid-phase extraction (SPE) with HLB cartridges for pre-concentration from water samples. Analyze via GC-MS after derivatization with BSTFA + 1% TMCS. Quantify using isotopic dilution with deuterated analogs (e.g., D2-5-hydroxyvaleric acid) to correct for matrix effects. Method detection limits should meet EPA guidelines (≤1 ppb) .

Methodological Considerations Table

Parameter Technique Key Conditions References
Synthesis Enzymatic hydroxylationFe(II)/α-ketoglutarate, pH 7.4, 25°C
Quantification HPLC-ESI-TOF/MS0.1% formic acid, 0.3 mL/min, 40°C
Structural Analysis NOESY NMR600 MHz, DMSO-d6, mixing time 800 ms
Stability Testing LC-MS/MS in simulated fluids37°C, pH 2.0–6.8, 24 hours

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.